molecular formula C16H15F3N2O2 B8541281 Methyl 4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzoate

Methyl 4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzoate

Cat. No. B8541281
M. Wt: 324.30 g/mol
InChI Key: UVFRWLQYBMQDEH-UHFFFAOYSA-N
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Patent
US07566735B2

Procedure details

A mixture of methyl 4-iodobenzoate (1.40 g, 5.34 mmol), 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole (1.22 g, 6.42 mmol), copper (I) iodide (1 mol %, 10 mg, 0.05 mmol), trans-1,2-diaminocyclohexane (10 mol %, 62 mg, 0.54 mmol) and potassium carbonate (1.56 g, 11.3 mmol) in 1,4-dioxane (8 ml) was stirred at 180° C. in a microwave reactor for 45 minutes, then fresh copper (I) iodide (1 mol %, 10 mg, 0.05 mmol) and trans-1,2-diaminocyclohexane (10 mol %, 62 mg, 0.54 mmol) were added and the reaction stirred at 180° C. in a microwave reactor for 1 h 45 minutes. The reaction mix was cooled and added to a 50 g pre-packed silica column which was then eluted from 0-50% ethyl acetate in petroleum ether to give a crop of the title compound as a brown oil (630 mg, 36%).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
62 mg
Type
reactant
Reaction Step One
Quantity
1.56 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
copper (I) iodide
Quantity
10 mg
Type
catalyst
Reaction Step One
Quantity
62 mg
Type
reactant
Reaction Step Two
Name
copper (I) iodide
Quantity
10 mg
Type
catalyst
Reaction Step Two
Yield
36%

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][CH:3]=1.[F:12][C:13]([F:24])([F:23])[C:14]1[C:22]2[CH2:21][CH2:20][CH2:19][CH2:18][C:17]=2[NH:16][N:15]=1.N[C@@H]1CCCC[C@H]1N.C(=O)([O-])[O-].[K+].[K+]>O1CCOCC1.[Cu]I>[F:24][C:13]([F:12])([F:23])[C:14]1[C:22]2[CH2:21][CH2:20][CH2:19][CH2:18][C:17]=2[N:16]([C:2]2[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][CH:3]=2)[N:15]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
IC1=CC=C(C(=O)OC)C=C1
Name
Quantity
1.22 g
Type
reactant
Smiles
FC(C1=NNC=2CCCCC12)(F)F
Name
Quantity
62 mg
Type
reactant
Smiles
N[C@H]1[C@@H](CCCC1)N
Name
Quantity
1.56 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
8 mL
Type
solvent
Smiles
O1CCOCC1
Name
copper (I) iodide
Quantity
10 mg
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
62 mg
Type
reactant
Smiles
N[C@H]1[C@@H](CCCC1)N
Name
copper (I) iodide
Quantity
10 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Stirring
Type
CUSTOM
Details
was stirred at 180° C. in a microwave reactor for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction stirred at 180° C. in a microwave reactor for 1 h 45 minutes
Duration
45 min
ADDITION
Type
ADDITION
Details
The reaction mix
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
ADDITION
Type
ADDITION
Details
added to a 50 g pre-packed silica column which
WASH
Type
WASH
Details
was then eluted from 0-50% ethyl acetate in petroleum ether

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
FC(C1=NN(C=2CCCCC12)C1=CC=C(C(=O)OC)C=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 630 mg
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 36.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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